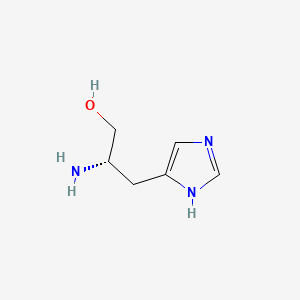

L-histidinol

Description

L-Histidinol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-histidinol is a natural product found in Schizosaccharomyces pombe, Euglena gracilis, and Saccharomyces cerevisiae with data available.

L-histidinol is a metabolite found in or produced by Saccharomyces cerevisiae.

The penultimate step in the pathway of histidine biosynthesis. Oxidation of the alcohol group on the side chain gives the acid group forming histidine. Histidinol has also been used as an inhibitor of protein synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863460 | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4836-52-6 | |

| Record name | L-Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-propanol, beta-amino-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-Histidinol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-histidinol, a structural analog of the essential amino acid L-histidine, serves as a potent and reversible modulator of fundamental cellular processes. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition mimics a state of amino acid starvation, triggering a cascade of events collectively known as the Amino Acid Starvation Response (AASR). The central mediator of this response is the General Control Nonderepressible 2 (GCN2) kinase, which, upon activation by uncharged tRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response genes, most notably the transcription factor ATF4.

Beyond this canonical pathway, evidence suggests the existence of GCN2-independent mechanisms of action. L-histidinol's ability to arrest cells in the G0/G1 phase of the cell cycle and its capacity to sensitize cancer cells to a variety of chemotherapeutic agents underscore its potential in oncology. This guide provides a comprehensive overview of the molecular mechanisms of L-histidinol, detailed experimental protocols for its study, and quantitative data on its biological effects.

Core Mechanism of Action: Inhibition of Protein Synthesis and Induction of the Amino Acid Starvation Response

L-histidinol functions as a competitive inhibitor of histidyl-tRNA synthetase, binding to the active site of the enzyme and preventing the attachment of histidine to its cognate tRNA.[1] This leads to an accumulation of uncharged histidyl-tRNA, which is a key signal for the cell to initiate the Amino Acid Starvation Response.

The GCN2 Signaling Pathway

The accumulation of uncharged tRNA is sensed by the GCN2 kinase.[2] GCN2 possesses a histidyl-tRNA synthetase-like domain that binds to uncharged tRNA, leading to a conformational change that activates its kinase domain.[2] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51.[3]

Phosphorylated eIF2α (p-eIF2α) has a higher affinity for eIF2B, a guanine nucleotide exchange factor that is essential for recycling eIF2 to its active GTP-bound state. By sequestering eIF2B, p-eIF2α effectively inhibits the initiation of cap-dependent translation, resulting in a global decrease in protein synthesis.[3]

However, the translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), is enhanced under these conditions.[4] The ATF4 mRNA contains upstream open reading frames (uORFs) that normally repress its translation. When eIF2α is phosphorylated and ternary complex (eIF2-GTP-Met-tRNAi) levels are low, ribosomes bypass these uORFs and initiate translation at the ATF4 start codon.[4] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways.[3]

Caption: GCN2-dependent signaling pathway activated by L-histidinol.

GCN2-Independent Signaling

Recent studies have indicated that L-histidinol can exert effects through pathways that are independent of GCN2. For instance, in some cellular contexts, L-histidinol has been shown to induce the reactivation of transgenes even in the absence of GCN2.[5] Furthermore, under conditions of methionine deficiency, which can be considered analogous to the histidine deficiency mimicked by L-histidinol, ATF4 can be induced in a GCN2- and eIF2α-phosphorylation-independent manner.[6][7] This suggests the existence of alternative amino acid sensing mechanisms that can converge on ATF4. The precise molecular details of these GCN2-independent pathways are still under investigation.

Caption: Putative GCN2-independent signaling pathway of L-histidinol.

Quantitative Data

Inhibition of Histidyl-tRNA Synthetase and Protein Synthesis

| Parameter | Value | Cell Line/System | Reference |

| Apparent Ki (Pyrophosphate-ATP Exchange) | 4 x 10-7 M | HeLa | [1] |

| Apparent Ki (tRNA Charging) | 3 x 10-6 M | HeLa | [1] |

| 50% Protein Synthesis Inhibition | 0.1 mM | Cultured Human Cells | [1] |

Synergistic Effects with Anticancer Drugs

L-histidinol has been shown to potentiate the cytotoxic effects of several anticancer agents.

| Anticancer Drug | Cell Line/Model | Effect of L-Histidinol Combination | Reference |

| Doxorubicin | Ehrlich Ascites Carcinoma (in vitro) | Potentiated cytotoxicity of doxorubicin (0.05-0.8 µg/ml) with 1.0 mM L-histidinol. | [8] |

| Doxorubicin | Ehrlich Ascites Carcinoma (in vivo) | Enhanced antitumor activity, increased average life span and cure rate. | [8] |

| Cisplatin | MDCK-T1 ( tumorigenic epithelial) | Reversed ~10-fold resistance to cisplatin. | [9] |

| 5-Fluorouracil | MDCK-T1 ( tumorigenic epithelial) | Reversed ~10-fold resistance to 5-fluorouracil. | [9] |

| BCNU | P388 Leukemia (in vivo) | Completely curative in combination at doses where BCNU alone was ineffective. | [10] |

| cis-DDP | P388 Leukemia (in vivo) | Completely curative in combination at doses where cis-DDP alone was ineffective. | [10] |

Experimental Protocols

In Vitro Measurement of Histidyl-tRNA Synthetase Activity (Pyrophosphate Exchange Assay)

This assay measures the histidine-dependent exchange of 32P-labeled pyrophosphate into ATP, which is the first step of the aminoacylation reaction.

Materials:

-

Crude histidyl-tRNA synthetase preparation

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 10 mM L-histidine)

-

[32P]Pyrophosphate

-

L-histidinol solutions of varying concentrations

-

Activated charcoal

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, crude enzyme preparation, and varying concentrations of L-histidinol.

-

Initiate the reaction by adding [32P]pyrophosphate.

-

Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding activated charcoal, which binds to the ATP.

-

Pellet the charcoal by centrifugation and wash to remove unincorporated [32P]pyrophosphate.

-

Measure the radioactivity of the charcoal pellet using a scintillation counter.

-

Calculate the rate of pyrophosphate exchange and determine the inhibitory effect of L-histidinol.

Western Blot Analysis of p-eIF2α and ATF4 Expression

This protocol allows for the detection of changes in the phosphorylation status of eIF2α and the expression level of ATF4 in response to L-histidinol treatment.

Materials:

-

Cell culture reagents

-

L-histidinol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to attach overnight.

-

Treat cells with L-histidinol at the desired concentration and for the desired time.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control and total eIF2α as appropriate.

Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cell culture reagents

-

L-histidinol

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with L-histidinol for the desired duration.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution from the DNA content histogram.[5][11]

Conclusion

L-histidinol is a valuable research tool for investigating the cellular response to amino acid starvation. Its primary mechanism of action, the competitive inhibition of histidyl-tRNA synthetase and subsequent activation of the GCN2 pathway, is well-established. However, the existence of GCN2-independent pathways adds a layer of complexity to its biological effects. The ability of L-histidinol to modulate the cell cycle and enhance the efficacy of anticancer drugs makes it a compound of significant interest for further investigation in the context of cancer therapy. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the multifaceted actions of L-histidinol.

References

- 1. researchgate.net [researchgate.net]

- 2. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of the eIF2α-ATF4 Pathway by Chronic Paracetamol Treatment Is Prevented by Dietary Supplementation with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of L-histidinol on the antitumour activity and acute cardiotoxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-histidinol improves the selectivity and efficacy of alkylating agents and daunomycin in mice with P388 leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

L-Histidinol's Pivotal Role in the Histidine Biosynthesis Pathway: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of L-histidinol's critical function in the histidine biosynthesis pathway. This whitepaper details the enzymatic conversion of L-histidinol to L-histidine, a fundamental process in bacteria, archaea, fungi, and plants, and provides a valuable resource for the development of novel antimicrobial agents.

The biosynthesis of the essential amino acid L-histidine is a vital metabolic pathway. A key intermediate in this process is L-histidinol, which undergoes a two-step oxidation to yield L-histidine. This transformation is catalyzed by the enzyme histidinol dehydrogenase (HisD), a NAD-dependent oxidoreductase. The absence of this pathway in mammals makes it an attractive target for the development of selective inhibitors with potential therapeutic applications.

The Terminal Steps of Histidine Biosynthesis: The Role of L-Histidinol

The final stage of histidine biosynthesis involves the conversion of L-histidinol to L-histidine. This process is not a single reaction but a two-step oxidation, both catalyzed by the bifunctional enzyme histidinol dehydrogenase (HisD).[1][2][3]

First, L-histidinol is oxidized to the intermediate L-histidinal. Subsequently, L-histidinal is further oxidized to form the final product, L-histidine.[1][2] This two-step process involves the reduction of two molecules of NAD+ to NADH.[2] The intermediate, L-histidinal, is unstable and is channeled directly to the second active site of the enzyme without being released into the cytoplasm.[1]

The overall reaction can be summarized as:

L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺

Enzymology of Histidinol Dehydrogenase (HisD)

Histidinol dehydrogenase (EC 1.1.1.23) is a key enzyme in the histidine biosynthesis pathway.[3] In many bacteria, it exists as a homodimer.[4][5] The enzyme's catalytic activity is dependent on the presence of a divalent metal ion, typically Zn²⁺ or Mn²⁺, which plays a structural role in substrate binding rather than direct participation in catalysis.[3][5]

Kinetic Parameters of Histidinol Dehydrogenase

The kinetic properties of HisD have been characterized in various organisms, providing insights into its catalytic efficiency and substrate affinity. A summary of these parameters is presented in the table below.

| Organism | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Optimal pH |

| Salmonella typhimurium | L-Histidinol | 14 | - | - | - |

| NAD⁺ | 700 | - | - | - | |

| Neurospora crassa | L-Histidinol | 8.2 | - | 0.82 | 9.8 |

| NAD⁺ | 130 | - | |||

| Brassica oleracea (Cabbage) | L-Histidinol | 15.5 | - | - | - |

| NAD⁺ | 42 | - | - | - |

Data sourced from multiple studies. Vmax and some kcat values were not available in the reviewed literature.[1][5][6][7]

Regulation of the Histidine Biosynthesis Pathway

The histidine biosynthesis pathway is tightly regulated to conserve cellular resources, as it is an energetically expensive process.[8] The primary regulatory control point is the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG), which is subject to feedback inhibition by the end product, L-histidine.[9][10] This allosteric regulation effectively controls the metabolic flux into the pathway in response to cellular histidine levels.

In bacteria, the genes encoding the enzymes of the histidine biosynthesis pathway are often organized into an operon, the his operon.[10] The expression of this operon is controlled by a transcription attenuation mechanism, which is sensitive to the intracellular concentration of charged histidyl-tRNA.[8]

Experimental Protocols

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

A standard method for determining the activity of histidinol dehydrogenase involves monitoring the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Principle:

The enzymatic oxidation of L-histidinol to L-histidine is coupled to the reduction of two molecules of NAD⁺ to NADH. The production of NADH is directly proportional to the enzyme activity and can be quantified spectrophotometrically using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0

-

NAD⁺ Stock Solution: 50 mM NAD⁺ in deionized water

-

L-Histidinol Stock Solution: 10 mM L-histidinol in deionized water

-

Enzyme Solution: Purified or partially purified histidinol dehydrogenase diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of Assay Buffer

-

100 µL of NAD⁺ Stock Solution (final concentration: 5 mM)

-

50 µL of L-Histidinol Stock Solution (final concentration: 0.5 mM)

-

-

Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the Enzyme Solution to the cuvette and mix thoroughly by gentle inversion.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

-

Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

-

A blank reaction containing all components except L-histidinol should be run to correct for any background NAD⁺ reduction.

Calculation of Enzyme Activity:

One unit (U) of histidinol dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of NADH per minute under the specified assay conditions (since 2 moles of NAD⁺ are reduced per mole of L-histidinol).

Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l × 2) × (Vtotal / Venzyme)

Where:

-

ΔA₃₄₀/min = The initial rate of absorbance change at 340 nm

-

ε = Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹)

-

l = Path length of the cuvette (typically 1 cm)

-

2 = Stoichiometric factor (2 moles of NADH produced per mole of L-histidinol)

-

Vtotal = Total volume of the reaction mixture (in mL)

-

Venzyme = Volume of the enzyme solution added (in mL)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the histidine biosynthesis pathway and the experimental workflow for the histidinol dehydrogenase assay.

Conclusion

L-histidinol serves as the direct precursor to L-histidine, and its conversion, catalyzed by histidinol dehydrogenase, represents the terminal and committed steps of the histidine biosynthesis pathway. The essential nature of this pathway in many microorganisms and its absence in mammals underscore its potential as a target for the development of novel antibiotics. A thorough understanding of the enzymology and regulation of this pathway, as detailed in this guide, is paramount for such drug discovery efforts.

References

- 1. The purification and properties of histidinol dehydrogenase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state kinetics of cabbage histidinol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action and NAD+-binding mode revealed by the crystal structure of l-histidinol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The purification and properties of histidinol dehydrogenase from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Amino acid substitutions in mutant forms of histidinol dehydrogenase from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histidinol dehydrogenase from salmonella typhimurium and Escherichia coli. Purification, some characteristics and the amino acid sequence around a reactive thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Salmonella typhimurium histidinol dehydrogenase: kinetic isotope effects and pH profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of histidinol dehydrogenase from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of L-Histidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-histidinol, a crucial intermediate in the biosynthesis of L-histidine and a valuable building block in medicinal chemistry. This document details established synthetic methodologies, offers step-by-step experimental protocols, and presents purification strategies to obtain high-purity L-histidinol suitable for research and drug development applications.

Introduction

L-histidinol is the alcohol analog of the amino acid L-histidine. Its biological significance lies in its role as a precursor in the de novo biosynthesis of L-histidine in prokaryotes, lower eukaryotes, and plants. In the realm of synthetic chemistry, L-histidinol serves as a versatile chiral starting material for the synthesis of various pharmaceutical compounds and complex molecules. The imidazole ring and the primary alcohol functionality offer multiple points for chemical modification, making it a valuable synthon.

This guide focuses on practical and reproducible methods for the laboratory-scale synthesis and purification of L-histidinol, providing researchers with the necessary information to produce this important compound.

Chemical Synthesis of L-Histidinol

Several chemical routes have been established for the synthesis of L-histidinol, primarily involving the reduction of the carboxylic acid functionality of L-histidine or its derivatives. This section details two prominent methods: the reduction of N-benzoyl-L-histidine using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) and the direct reduction of L-histidine using a borane-tetrahydrofuran complex.

Reduction of N-Benzoyl-L-histidine with Red-Al

This method provides a high yield of L-histidinol and involves the protection of the α-amino group of L-histidine as a benzoyl amide, followed by reduction of the carboxylic acid.

Step 1: Synthesis of Monobenzoyl-L-histidine

A detailed procedure for the preparation of monobenzoyl-L-histidine can be found in the literature, with reported yields around 77%.[1]

Step 2: Reduction of Monobenzoyl-L-histidine

-

Apparatus Setup: A 3-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Both the condenser and the dropping funnel are fitted with calcium chloride drying tubes to maintain anhydrous conditions.

-

Reaction Mixture: A suspension of 30 g (0.12 moles) of monobenzoyl-L-histidine in 1.0 L of dry tetrahydrofuran (THF) is added to the flask. The mixture is heated until most of the solid has dissolved.

-

Addition of Reducing Agent: To the heated mixture, 110 ml of a 70% benzene solution of sodium bis-(2-methoxyethoxy)aluminum hydride (Red-Al) is added.

-

Reaction: The resulting solution is refluxed for two hours.

-

Quenching and Work-up: The solution is cooled to 0°C. After confirming that little reductant remains, the solvent is removed under reduced pressure at 35°C. The residue is then subjected to acid hydrolysis to remove the benzoyl protecting group and liberate L-histidinol.

Step 3: Isolation of L-Histidinol Dihydrochloride

Following acid hydrolysis, the aqueous solution is worked up to isolate the product as its dihydrochloride salt. This typically involves removal of byproducts and crystallization from a suitable solvent system like ethanol.[1]

Workflow for Red-Al Synthesis of L-Histidinol

References

physicochemical properties of L-histidinol for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidinol is a chiral amino alcohol that serves as a critical intermediate in the biosynthesis of L-histidine in prokaryotes, lower eukaryotes, and plants. Structurally, it is an analogue of L-histidine where the carboxylic acid group is reduced to a hydroxyl group. In the laboratory, L-histidinol, particularly in its dihydrochloride salt form, is a valuable tool for researchers. It is widely recognized for its ability to act as a reversible inhibitor of protein synthesis. This property allows for the selection of cultured cells with specific mutations and the synchronization of cell cycles. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, which is essential for charging tRNA with histidine for protein translation. This guide provides a comprehensive overview of the core physicochemical properties of L-histidinol, detailed experimental protocols, and visualizations of its biological context to support its application in research and drug development.

Physicochemical Properties of L-Histidinol

The quantitative physicochemical data for L-histidinol, primarily referring to its more common dihydrochloride salt form, are summarized below for ease of reference and comparison.

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

| Synonyms | (S)-Histidinol, β-Aminoimidazole-4-propanol | [1] |

| Molecular Formula | C₆H₁₁N₃O (Free Base) C₆H₁₁N₃O · 2HCl (Dihydrochloride) | [1] |

| Molecular Weight | 141.17 g/mol (Free Base) 214.1 g/mol (Dihydrochloride) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198-201 °C (decomposes) | [1] |

| Solubility | Water: 50 mg/mL (Dihydrochloride) PBS (pH 7.2): ~10 mg/mL (Dihydrochloride) DMSO: ~5 mg/mL (Dihydrochloride) | [1][2] |

| Optical Rotation [α]D | -3.0° to -4.0° (c=1 in H₂O) | [3] |

| UV/Vis. (λmax) | 210 nm | [2] |

| pKa | Imidazole side chain: ~6.0 (similar to Histidine) |

Biological Role and Signaling Pathways

L-histidinol is a key intermediate in the L-histidine biosynthesis pathway, an essential metabolic route in many organisms. It is also a precursor to histamine, a vital biogenic amine.

L-Histidine Biosynthesis Pathway

L-histidinol is generated from L-histidinol phosphate and is subsequently oxidized to L-histidinaldehyde and then to L-histidine. This final two-step oxidation is catalyzed by the enzyme histidinol dehydrogenase.[4][5]

Caption: Final steps of the L-histidine biosynthesis pathway featuring L-histidinol.

Relationship to Histamine

L-histidine, derived from L-histidinol, can be decarboxylated to form histamine, a key molecule in inflammatory responses and neurotransmission.

Caption: Metabolic relationship between L-histidinol, L-histidine, and histamine.

Experimental Protocols

The following are representative protocols for the synthesis, analysis, and application of L-histidinol in a research setting.

Synthesis and Purification of L-Histidinol Dihydrochloride

This protocol is adapted from an improved synthesis method involving the reduction of monobenzoyl-L-histidine.[3]

1. Materials and Reagents:

-

Monobenzoyl-L-histidine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bis(2-methoxyethoxy)aluminum hydride (e.g., Red-Al®), 70% solution in toluene

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Drying agent (e.g., calcium chloride)

-

Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel

2. Procedure:

-

Reduction:

-

Set up a dry three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel, protecting openings with drying tubes.

-

Suspend 30 g (0.12 moles) of monobenzoyl-L-histidine in 1.0 L of anhydrous THF and heat until most of it dissolves.

-

To this mixture, add 110 mL of a 70% solution of Red-Al® in toluene via the dropping funnel.

-

Reflux the resulting solution for two hours.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture to 0°C.

-

Carefully add concentrated HCl to hydrolyze the product and neutralize excess reducing agent.

-

Evaporate the solution to dryness under reduced pressure at approximately 35°C.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Filter the hot solution through a sintered glass funnel to remove insoluble salts.

-

Concentrate the filtrate until crystallization of L-histidinol dihydrochloride begins.

-

Cool the solution to induce further crystallization, collect the crystals by filtration, and wash with cold ethanol.

-

Dry the crystals under vacuum.

-

Thin-Layer Chromatography (TLC) Analysis

This is a general procedure for the qualitative analysis of L-histidinol, for example, to monitor a synthesis reaction.

1. Materials and Reagents:

-

TLC plates (silica gel coated)

-

Developing chamber

-

Mobile phase: A common solvent system for amino acids and their derivatives is n-butanol:acetic acid:water (e.g., 12:3:5 ratio).

-

L-histidinol standard solution (1 mg/mL in water or methanol)

-

Sample solution (dissolved in a volatile solvent)

-

Ninhydrin spray reagent (for visualization)

-

Capillary tubes for spotting

-

Hot plate or oven

2. Procedure:

- Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.

- On a silica TLC plate, lightly draw a pencil line about 1.5 cm from the bottom (the origin).

- Using a capillary tube, apply a small spot of the L-histidinol standard and the sample solution onto the origin line. Keep spots small and allow them to dry completely.

- Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

- Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.

- Remove the plate and immediately mark the solvent front with a pencil.

- Dry the plate completely, using a hot plate or oven if necessary.

- Spray the plate evenly with ninhydrin reagent and heat it at ~110°C for 5-10 minutes until colored spots appear. L-histidinol will appear as a colored spot (typically purple-blue).

- Calculate the Retention Factor (Rf) value for the standard and sample spots (Rf = distance traveled by spot / distance traveled by solvent front) to confirm identity.

Inhibition of Protein Synthesis in Cultured Cells

This protocol outlines a general method to assess the inhibitory effect of L-histidinol on protein synthesis in a cell culture model.[6][7]

1. Materials and Reagents:

-

Cultured mammalian cells (e.g., HeLa, L cells)

-

Complete culture medium (with and without L-histidine)

-

L-histidinol dihydrochloride stock solution (e.g., 100 mM in sterile water or PBS)

-

Radioactively labeled amino acid (e.g., ³H-Leucine or ³⁵S-Methionine)

-

Trichloroacetic acid (TCA), 10% solution

-

Sodium hydroxide (NaOH), 0.1 M

-

Scintillation fluid and vials

-

Multi-well culture plates

2. Procedure:

- Seed cells in a multi-well plate and grow to a desired confluency.

- Prepare the treatment media. For the experiment, use a culture medium containing a low concentration of L-histidine (e.g., 5 µM) to sensitize the cells to the inhibitor.

- Aspirate the standard medium and wash the cells with a histidine-free medium.

- Add the treatment medium containing various concentrations of L-histidinol (e.g., 0, 0.05, 0.1, 0.5, 1 mM) to the wells.

- Incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibition to take effect.

- Add the radioactively labeled amino acid to each well and incubate for a short period (e.g., 15-60 minutes) to allow for incorporation into newly synthesized proteins.

- To stop the incorporation, aspirate the medium and wash the cells with ice-cold PBS.

- Precipitate the proteins by adding cold 10% TCA to each well and incubating on ice for 30 minutes.

- Aspirate the TCA and wash the precipitate twice with cold 10% TCA to remove unincorporated labeled amino acids.

- Solubilize the protein precipitate by adding 0.1 M NaOH to each well.

- Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- The amount of radioactivity is proportional to the rate of protein synthesis. Compare the counts from L-histidinol-treated cells to the control to determine the extent of inhibition.

Experimental Workflow for Mutant Cell Selection

L-histidinol can be used to select for cells that have mutations in pathways that overcome the block in protein synthesis, such as those overproducing histidyl-tRNA synthetase.

Caption: Workflow for selecting L-histidinol resistant mutant cell lines.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Histidinol as a Competitive Inhibitor of Histidyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-histidinol's role as a competitive inhibitor of histidyl-tRNA synthetase (HisRS). It covers the mechanism of action, quantitative inhibition data, downstream cellular effects, and detailed experimental protocols relevant to the study of this interaction.

Introduction

L-histidinol, a structural analog of the amino acid L-histidine, is a potent and reversible inhibitor of histidyl-tRNA synthetase (HisRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of histidine to its cognate transfer RNA (tRNA), a process known as aminoacylation. By competitively inhibiting HisRS, L-histidinol effectively mimics amino acid starvation, leading to a cascade of cellular responses. This property has made L-histidinol a valuable tool in cell biology research and a compound of interest in preclinical cancer therapy studies.[3][4]

Mechanism of Action

L-histidinol's inhibitory effect stems from its structural similarity to L-histidine, allowing it to bind to the active site of HisRS. However, due to structural differences, it cannot be transferred to the tRNA molecule. This competitive binding prevents the charging of tRNA with histidine, leading to an accumulation of uncharged tRNAHis within the cell.

The inhibition of HisRS by L-histidinol directly impacts protein synthesis by reducing the availability of histidyl-tRNA, a necessary component for the translation of messenger RNA (mRNA) into protein.[2] This leads to a global decrease in protein production.

Quantitative Inhibition Data

The inhibitory potency of L-histidinol against histidyl-tRNA synthetase has been quantified in various studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's affinity for the enzyme and its effectiveness in inhibiting its activity.

| Parameter | Value | Cell Line/System | Reference |

| Ki (app) | 4 x 10⁻⁷ M | Cultured Human Cells (Pyrophosphate-ATP exchange reaction) | [5] |

| Ki (app) | 3 x 10⁻⁶ M | Cultured Human Cells (Overall charging reaction) | [5] |

| IC50 | 0.1 mM | Cultured Human Cells (Protein synthesis inhibition in media with 0.005 mM histidine) | [5] |

Downstream Cellular Effects: The GCN2 Signaling Pathway

The accumulation of uncharged tRNA resulting from HisRS inhibition by L-histidinol is a key stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[6] GCN2 is a central regulator of the Integrated Stress Response (ISR), a cellular program that allows cells to adapt to various stress conditions, including amino acid deprivation.

Upon binding to uncharged tRNA, GCN2 undergoes a conformational change and autophosphorylates, leading to its activation.[6] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This helps conserve resources during periods of nutrient stress.

Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of certain mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response proteins, thereby helping the cell to cope with amino acid limitation.

Experimental Protocols

Histidyl-tRNA Synthetase Inhibition Assay (Pyrophosphate Exchange Assay)

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

-

Purified histidyl-tRNA synthetase

-

L-histidine

-

L-histidinol (inhibitor)

-

ATP

-

[³²P]Pyrophosphate (radiolabeled)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, L-histidine, and varying concentrations of L-histidinol.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified histidyl-tRNA synthetase to each reaction mixture.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds to the ATP, while the unincorporated [³²P]PPi remains in the supernatant.

-

Separation: Centrifuge the samples to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Determine the rate of pyrophosphate exchange for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation if the Km for histidine is known.

tRNA Aminoacylation Assay

This assay directly measures the attachment of radiolabeled histidine to its cognate tRNA.

Materials:

-

Purified histidyl-tRNA synthetase

-

[³H]L-histidine or [¹⁴C]L-histidine (radiolabeled)

-

L-histidinol (inhibitor)

-

tRNA specific for histidine (tRNAHis)

-

ATP

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, tRNAHis, radiolabeled L-histidine, and varying concentrations of L-histidinol.

-

Enzyme Addition: Initiate the reaction by adding purified histidyl-tRNA synthetase.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Precipitation: Stop the reaction by spotting the reaction mixture onto glass fiber filters and immediately immersing them in cold 5% TCA. This precipitates the tRNA and any attached radiolabeled amino acid.

-

Washing: Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled histidine.

-

Drying: Dry the filters.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of radiolabeled histidine incorporated into tRNA for each inhibitor concentration. Determine the IC50 and Ki values as described for the pyrophosphate exchange assay.

Applications in Research and Drug Development

The ability of L-histidinol to induce a state of amino acid starvation has made it a valuable tool for studying the cellular stress response and the GCN2 pathway. In the context of drug development, L-histidinol has been investigated for its potential as an anticancer agent.[4] By inhibiting protein synthesis, L-histidinol can slow the proliferation of rapidly dividing cancer cells.[1][8] Furthermore, its ability to modulate the sensitivity of tumor cells to other chemotherapeutic agents is an area of active research.[2]

Conclusion

L-histidinol serves as a well-characterized competitive inhibitor of histidyl-tRNA synthetase, providing a powerful means to investigate the consequences of amino acid deprivation. Its specific mechanism of action and the resulting activation of the GCN2 signaling pathway are of significant interest to researchers in cell biology and oncology. The experimental protocols detailed in this guide provide a foundation for the quantitative assessment of its inhibitory effects and the exploration of its therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gcn2 - Wikipedia [en.wikipedia.org]

- 7. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Discovery and Biological Significance of L-Histidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a chiral amino alcohol, holds a significant position in the annals of biochemistry and molecular biology. Initially identified as a critical intermediate in the biosynthetic pathway of L-histidine, its discovery was intertwined with the groundbreaking work on bacterial genetics and metabolic regulation that led to the formulation of the operon model. Beyond its fundamental role in microbial and plant metabolism, L-histidinol has emerged as a valuable tool in experimental biology, most notably in the fields of toxicology and oncology. Its ability to competitively inhibit histidyl-tRNA synthetase, thereby transiently arresting protein synthesis, has been exploited to probe cellular stress responses and to enhance the efficacy of chemotherapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of L-histidinol, its biochemical functions, and its applications in scientific research, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated biological pathways.

Discovery and Historical Context

The story of L-histidinol is fundamentally linked to the elucidation of the L-histidine biosynthesis pathway. While L-histidine was first isolated in 1896, the intricate, multi-step enzymatic pathway leading to its formation was unraveled over several decades of research, primarily in the mid-20th century.

The groundbreaking work of Dr. Bruce N. Ames and his colleagues at the National Institutes of Health and later at the University of California, Berkeley, was instrumental in this endeavor.[1] Through the genetic and biochemical analysis of histidine-requiring (auxotrophic) mutants of Salmonella typhimurium, they meticulously mapped out the sequence of enzymatic reactions.[1] This research, conducted in the 1960s and 1970s, not only identified L-histidinol as a key precursor to L-histidine but also contributed to the broader understanding of gene-enzyme relationships and the regulation of metabolic pathways, concepts that are central to molecular biology.[1]

The discovery that these histidine auxotrophs could revert to a state of histidine independence (prototrophy) upon exposure to mutagens formed the basis of the now-famous Ames test .[2][3] This simple and cost-effective assay for identifying potential carcinogens remains a cornerstone of toxicology and drug safety assessment.[2][3]

Biochemical Role and Properties

L-histidinol is the penultimate intermediate in the biosynthesis of L-histidine in bacteria, archaea, fungi, and plants.[4] The absence of this pathway in mammals makes its enzymes, particularly L-histidinol dehydrogenase, attractive targets for the development of novel antimicrobial agents.

The final two steps of histidine biosynthesis involve the conversion of L-histidinol to L-histidine, a process catalyzed by the enzyme L-histidinol dehydrogenase (HDH) . This NAD+-dependent enzyme first oxidizes L-histidinol to the unstable intermediate L-histidinal, which is then further oxidized to L-histidine.[4]

Physical and Chemical Properties of L-Histidinol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃O | [5] |

| Molecular Weight | 141.17 g/mol | [5] |

| Melting Point | 198-203 °C (decomposes) | [] |

| Appearance | White to off-white crystalline powder | [] |

| Solubility | Soluble in water (50 mg/mL) | [7] |

| CAS Number | 4836-52-6 | [5] |

Quantitative Data on L-Histidinol Interactions

| Parameter | Organism/System | Value | Reference |

| Km for L-histidinol (HDH) | Escherichia coli | 14 µM | |

| Km for NAD+ (HDH) | Escherichia coli | 0.57 mM | |

| Ki for L-histidinol (Histidyl-tRNA synthetase) | Cultured human cells | 4 x 10-7 M | [] |

| IC50 for protein synthesis inhibition | Cultured human cells (in 5 µM histidine) | 0.1 mM | [7] |

| IC50 of Doxorubicin on MCF-7 cells | - | 400 nM | [8] |

| IC50 of Doxorubicin on Doxorubicin-resistant MCF-7 cells | - | 700 nM | [8] |

| IC50 of Cisplatin on HeLa cells | - | 5 µM | [9] |

Experimental Protocols

Enzymatic Assay for L-Histidinol Dehydrogenase (HDH)

This spectrophotometric assay measures the activity of HDH by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Reagents:

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.5

-

NAD+ Solution: 10 mM in Assay Buffer

-

L-Histidinol Solution: 10 mM in water

-

Enzyme Preparation: Purified or partially purified HDH

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL Assay Buffer

-

100 µL NAD+ Solution (final concentration: 1 mM)

-

50 µL Enzyme Preparation

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of L-Histidinol Solution (final concentration: 0.5 mM).

-

Immediately begin monitoring the change in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the initial reaction velocity (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Ames Test for Mutagenicity

This protocol provides a general outline for the plate incorporation method of the Ames test using a histidine auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).

Materials:

-

Salmonella typhimurium histidine auxotroph strain (e.g., TA98, TA100)

-

Nutrient broth

-

Minimal glucose agar plates

-

Top agar (containing a trace amount of histidine and biotin)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known mutagen for the specific strain)

-

Negative control (solvent only)

-

S9 fraction (for metabolic activation, optional)

Procedure:

-

Bacterial Culture: Inoculate the S. typhimurium strain into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 109 cells/mL.[10]

-

Preparation of Test Plates:

-

To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:

-

For control plates, add the solvent or positive control instead of the test compound.

-

-

Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate, ensuring even distribution.[12]

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[10][13]

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates that the compound is mutagenic.[13]

Signaling Pathways and Experimental Workflows

L-Histidinol-Induced GCN2 Kinase Activation Pathway

L-histidinol's primary mechanism of action in eukaryotic cells is the inhibition of histidyl-tRNA synthetase. This leads to an accumulation of uncharged tRNAHis, which is a potent activator of the General Control Nonderepressible 2 (GCN2) kinase.[14][15] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the integrated stress response.[14][15]

Caption: L-Histidinol activates the GCN2 kinase pathway.

Experimental Workflow for Assessing L-Histidinol's Effect on Anticancer Drug Efficacy

This workflow outlines the key steps to evaluate the synergistic effect of L-histidinol with a conventional anticancer drug on a cancer cell line.

Caption: Workflow for evaluating L-histidinol's synergistic anticancer effects.

Conclusion

L-histidinol, from its humble beginnings as a metabolic intermediate, has proven to be a molecule of considerable scientific interest. Its discovery was a key milestone in understanding the fundamental processes of gene regulation and metabolism. Today, it continues to serve as a valuable research tool, enabling the study of cellular stress responses and offering potential avenues for enhancing the efficacy and selectivity of cancer chemotherapy. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted biological roles of L-histidinol and to harness its potential in their respective fields. The absence of its biosynthetic pathway in mammals underscores its continued relevance as a potential target for the development of novel therapeutic agents.

References

- 1. news.berkeley.edu [news.berkeley.edu]

- 2. nationalmedals.org [nationalmedals.org]

- 3. isom.ca [isom.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 9. Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]

- 15. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of L-histidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a structural analog of the essential amino acid L-histidine, has garnered significant attention in the scientific community for its multifaceted biological activities. Primarily recognized as a competitive inhibitor of histidyl-tRNA synthetase, it effectively halts protein synthesis, a mechanism that underpins its diverse applications in cancer biology and cell biology research. This technical guide provides a comprehensive overview of the core biological functions of L-histidinol, detailing its mechanism of action, its role in modulating critical signaling pathways, and its impact on cellular processes such as proliferation, cell cycle, and apoptosis. Furthermore, this document presents quantitative data on its biological effects, detailed experimental protocols for its use in research, and visual representations of the key signaling pathways it influences. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of L-histidinol.

Core Mechanism of Action: Inhibition of Protein Synthesis

L-histidinol's primary and most well-characterized biological function is the reversible inhibition of protein synthesis.[1] It achieves this by acting as a competitive inhibitor of histidyl-tRNA synthetase (HisRS), the enzyme responsible for attaching L-histidine to its cognate tRNA.[2][3] This action prevents the formation of histidyl-tRNA, a crucial component for the incorporation of histidine into nascent polypeptide chains during translation.[3] The inhibition of protein synthesis by L-histidinol is rapid and can be reversed by the addition of excess L-histidine.[1]

This targeted inhibition of protein synthesis has made L-histidinol a valuable tool in cell biology to study processes that are dependent on de novo protein synthesis.

L-histidinol in Cancer Biology

A significant body of research has focused on the application of L-histidinol in oncology, primarily due to its ability to selectively sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents and to overcome multidrug resistance.[4][5]

Sensitization of Cancer Cells to Chemotherapy

L-histidinol has been shown to enhance the efficacy of a wide range of anticancer drugs, including alkylating agents, antimetabolites, and topoisomerase inhibitors.[4] This sensitizing effect is attributed to its ability to arrest normal cells in the G1 phase of the cell cycle, a phase where they are less susceptible to the toxic effects of many cell cycle-specific drugs. In contrast, many tumor cells, often with defective cell cycle checkpoints, continue to proliferate in the presence of L-histidinol, rendering them more vulnerable to the action of these chemotherapeutic agents.[5][6]

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. L-histidinol has demonstrated the ability to circumvent MDR in various cancer cell lines.[4] While the exact mechanisms are still under investigation, it is believed that the inhibition of protein synthesis by L-histidinol may interfere with the production of proteins involved in drug efflux pumps, such as P-glycoprotein, which are often overexpressed in resistant cancer cells.

Quantitative Data on the Effects of L-histidinol on Cancer Cells

| Cell Line | Cancer Type | L-histidinol Concentration | Effect | Reference |

| B16F10 | Melanoma | Dose-dependent | Inhibition of cell cycle transit | [5] |

| Daudi | Burkitt's Lymphoma | Dose- and time-dependent | Increased killing by antineoplastic agents | [7] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Dose- and time-dependent | Increased killing by antineoplastic agents | [7] |

Modulation of Cellular Signaling Pathways

L-histidinol's impact on cellular function extends beyond simple protein synthesis inhibition, involving the modulation of key signaling pathways that regulate cellular stress responses and metabolism.

The Amino Acid Starvation Response and GCN2 Activation

By mimicking histidine deficiency, L-histidinol triggers the amino acid starvation response, a cellular program that allows cells to adapt to nutrient deprivation. A key mediator of this response is the protein kinase General Control Nonderepressible 2 (GCN2).[8] In the presence of uncharged tRNAs, which accumulate when a specific amino acid is scarce, GCN2 becomes activated through autophosphorylation.[9][10] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[8][9] ATF4, in turn, orchestrates the expression of genes involved in amino acid biosynthesis and stress adaptation.[10]

Signaling Pathway of L-histidinol-induced GCN2 Activation

References

- 1. The amino acid sensor GCN2 suppresses terminal oligopyrimidine (TOP) mRNA translation via La-related protein 1 (LARP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GCN2 contributes to mTORC1 inhibition by leucine deprivation through an ATF4 independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of GCN2 by mTOR confers adaptation to conditions of hyper-mTOR activation under stress - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural and Functional Distinctions Between L-Histidinol and L-Histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, physicochemical, and functional differences between L-histidinol and its corresponding amino acid, L-histidine. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development by offering a detailed comparison of these two critical biomolecules.

Core Structural Differences

The fundamental distinction between L-histidinol and L-histidine lies in the functional group attached to the α-carbon. L-histidine possesses a carboxylic acid group, a defining feature of amino acids, while L-histidinol has a primary alcohol group. This seemingly minor substitution has profound implications for their chemical properties and biological roles. Both molecules share the same L-configuration at the α-carbon and possess an imidazole side chain, which is crucial for many of their shared biochemical functions.

Table 1: Comparison of Physicochemical Properties of L-Histidinol and L-Histidine

| Property | L-Histidinol | L-Histidine |

| Chemical Formula | C₆H₁₁N₃O[1] | C₆H₉N₃O₂[2][3] |

| Molecular Weight | 141.17 g/mol [1] | 155.15 g/mol [4] |

| Key Functional Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol[1] | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid[2] |

| Melting Point | 198-201 °C (dihydrochloride salt)[5] | 282 °C (decomposes)[6] |

| pKa (imidazole side chain) | Not readily available | ~6.0[2][7] |

| Water Solubility | Soluble (as dihydrochloride salt)[8] | 41.6 g/L at 25 °C[9] |

Role in Histidine Biosynthesis

L-histidinol is a crucial intermediate in the de novo biosynthesis of L-histidine, a pathway present in bacteria, archaea, fungi, and plants, but absent in mammals.[10] This makes the enzymes in this pathway attractive targets for the development of novel antimicrobial and herbicidal agents. The final two steps of histidine biosynthesis involve the conversion of L-histidinol to L-histidine.

First, L-histidinol is oxidized to L-histidinal, an aldehyde intermediate. This reaction is followed by a second oxidation of L-histidinal to L-histidine. Both of these sequential oxidation steps are catalyzed by the enzyme histidinol dehydrogenase (EC 1.1.1.23), which utilizes NAD+ as a cofactor.[10][11]

References

- 1. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L -Histidine for biochemistry 71-00-1 [sigmaaldrich.com]

- 7. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. L-Histidine | 71-00-1 [chemicalbook.com]

- 10. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

L-Histidinol's Impact on Protein and Ribosomal RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a structural analog of the amino acid L-histidine, is a potent and reversible inhibitor of protein synthesis in a variety of eukaryotic cells. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNAHis with histidine. This inhibition mimics a state of histidine starvation, leading to the accumulation of uncharged tRNAHis and the subsequent activation of the General Control Nonderepressible 2 (GCN2) kinase pathway, a key regulator of the integrated stress response. The downstream effects include a global reduction in protein synthesis and a coordinated downregulation of ribosomal RNA (rRNA) synthesis, crucial for ribosome biogenesis. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and key experimental protocols to study the impact of L-histidinol on protein and rRNA synthesis.

Core Mechanism of Action

L-histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS).[1][2] By binding to the active site of HisRS, L-histidinol prevents the charging of tRNAHis with its cognate amino acid, histidine.[1] This leads to an accumulation of uncharged tRNAHis, which is a key signal for cellular amino acid deprivation.[3]

The increase in uncharged tRNAHis activates the GCN2 kinase.[3][4] GCN2, in turn, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which is essential for the initiation of translation. This sequestration leads to a global inhibition of protein synthesis.

Furthermore, the inhibition of protein synthesis by L-histidinol is coupled with a reduction in ribosomal RNA (rRNA) synthesis.[4] This coordinated response ensures that the cell conserves resources by halting the production of new ribosomes when the building blocks for protein synthesis are perceived to be scarce.

Quantitative Data on L-Histidinol's Effects

The inhibitory effects of L-histidinol on protein synthesis and HisRS activity have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Protein Synthesis by L-Histidinol

| Cell Type | L-Histidinol Concentration | L-Histidine Concentration in Medium | % Inhibition of Protein Synthesis | Reference |

| Human HeLa Cells | 0.1 mM | 0.005 mM | 50% | [1] |

| Mouse L Cells | 3 mM | Not Specified | Significant Inhibition | [2] |

Table 2: Kinetic Parameters of L-Histidinol Inhibition of Histidyl-tRNA Synthetase

| Assay Type | Enzyme Source | Apparent Ki for L-Histidinol | Apparent Km for L-Histidine | Reference |

| Pyrophosphate-ATP Exchange | Crude HeLa Cell Extract | 4 x 10-7 M | 1.0 x 10-5 M | [1] |

| tRNA Charging Reaction | Crude HeLa Cell Extract | 3 x 10-6 M | Not Specified | [1] |

Signaling Pathway

The primary signaling pathway activated by L-histidinol is the GCN2-mediated amino acid starvation response.

Caption: L-histidinol-induced amino acid starvation response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of L-histidinol.

Measurement of Protein Synthesis Inhibition

A common method to measure global protein synthesis is to quantify the incorporation of radiolabeled amino acids into newly synthesized proteins.

Experimental Workflow: Radiolabeled Amino Acid Incorporation

References

- 1. i-tRAP (individual tRNA acylation PCR): a convenient method for selective quantification of tRNA charging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture Synchronization in G1 Phase Using L-Histidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of cell cultures is a critical technique in cell biology research and drug development, enabling the study of cell cycle-dependent processes and the effects of therapeutic agents at specific phases. L-histidinol, a structural analog of the essential amino acid L-histidine, offers a reversible method for arresting cells in the G1 phase of the cell cycle. This method is particularly advantageous as it is generally less cytotoxic than other synchronization techniques and its effects are readily reversible upon removal of the agent.

These application notes provide a comprehensive overview of the use of L-histidinol for G1 phase synchronization, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

L-histidinol competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This competition leads to an accumulation of uncharged tRNAHis, which triggers a cellular stress pathway known as the stringent response. In eukaryotic cells, this response is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase. Upon activation by uncharged tRNA, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). The subsequent signaling cascade ultimately leads to a halt in cell cycle progression at the G1 checkpoint, preventing entry into the S phase.

Data Presentation

The optimal concentration and incubation time for L-histidinol-induced G1 arrest are cell-line dependent and require empirical determination. Below is a summary of reported and suggested starting concentrations for various cell lines. Synchronization efficiency is typically assessed by flow cytometry analysis of DNA content, with a higher percentage of cells in the G1 phase indicating successful synchronization.

| Cell Line | L-Histidinol Concentration (mM) | Incubation Time (hours) | Synchronization Efficiency (% of cells in G1) | Reference/Notes |

| BALB/3T3 | 1 - 2 | 24 | > 90% | [1] |

| B16F10 melanoma | 2.5 - 10 | 12 - 24 | Dose-dependent increase in G1 population | Optimization required. |

| HeLa | 2 - 5 | 18 - 24 | Optimization required. | Suggested starting conditions. |

| Jurkat | 1 - 5 | 24 - 48 | Optimization required. | Suggested starting conditions. |

| HEK293 | 2 - 5 | 18 - 24 | Optimization required. | Suggested starting conditions. |

| MCF-7 | 2 - 10 | 24 - 48 | Optimization required. | Suggested starting conditions. |

| PC-3 | 2 - 10 | 24 - 48 | Optimization required. | Suggested starting conditions. |

| A549 | 2 - 10 | 24 - 48 | Optimization required. | Suggested starting conditions. |

Experimental Protocols

The following protocols provide a general framework for synchronizing mammalian cells in the G1 phase using L-histidinol. Optimization of concentrations and incubation times is crucial for each specific cell line.

Protocol 1: Optimization of L-Histidinol Concentration

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

-

L-Histidinol Treatment: The following day, replace the culture medium with fresh medium containing a range of L-histidinol concentrations (e.g., 0.5, 1, 2, 5, 10 mM). It is recommended to use a medium with reduced L-histidine concentration to enhance the competitive inhibition.

-

Incubation: Incubate the cells for a fixed period, typically 18-24 hours.

-

Cell Cycle Analysis: Harvest the cells and perform flow cytometry analysis of DNA content after staining with a fluorescent DNA dye (e.g., propidium iodide) to determine the percentage of cells in the G1, S, and G2/M phases.

-

Data Analysis: Identify the lowest concentration of L-histidinol that results in a significant increase in the G1 population without causing significant cytotoxicity.

Protocol 2: L-Histidinol-Mediated G1 Phase Synchronization

-

Cell Culture: Culture cells to be synchronized in standard growth medium to approximately 40-50% confluency.

-

Preparation of L-Histidinol Medium: Prepare fresh culture medium containing the optimized concentration of L-histidinol. For enhanced efficiency, use a custom medium formulation with a reduced concentration of L-histidine or a histidine-free medium supplemented with a low level of L-histidine.

-

Synchronization: Replace the standard growth medium with the L-histidinol-containing medium and incubate for the optimized duration (e.g., 18-24 hours).

-

Verification of G1 Arrest: Harvest a sample of the cells and analyze the cell cycle distribution by flow cytometry to confirm the G1 arrest.

-

Release from G1 Arrest (Reversibility): To release the cells from the G1 block, wash the cell monolayer twice with pre-warmed, histidine-containing medium and then add fresh, complete growth medium.

-

Time-Course Analysis: Collect cell samples at various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to monitor their synchronous progression through the cell cycle by flow cytometry.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-